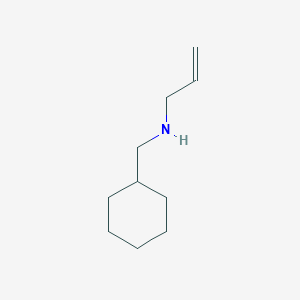

(Cyclohexylmethyl)(prop-2-en-1-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-8-11-9-10-6-4-3-5-7-10/h2,10-11H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVWJCRAJTHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287532 | |

| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116855-58-4 | |

| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116855-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclohexylmethyl Prop 2 En 1 Yl Amine

Established Synthetic Routes to (Cyclohexylmethyl)(prop-2-en-1-amine)

Traditional methods for synthesizing secondary amines have long relied on two primary strategies: reductive amination and nucleophilic substitution. These approaches are valued for their reliability and the use of readily available starting materials.

Reductive amination is a versatile and widely employed method for the formation of C-N bonds, making it a key strategy for synthesizing secondary and tertiary amines. jocpr.com The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. jocpr.commasterorganicchemistry.com For the synthesis of (Cyclohexylmethyl)(prop-2-en-1-yl)amine, this would involve the condensation of cyclohexanecarboxaldehyde (B41370) with allylamine (B125299), followed by reduction.

The direct one-pot synthesis of amines from carbonyl compounds and amines is often preferred as it simplifies the synthetic pathway and improves atom economy by avoiding the isolation of the imine intermediate. jocpr.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu The reaction is often carried out in solvents like methanol (B129727) or under neat conditions. organic-chemistry.org

Table 1: Reductive Amination Reaction Components and Conditions

| Reactant 1 | Reactant 2 | Common Reducing Agents | Typical Solvents |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | Allylamine | Sodium Borohydride (NaBH₄) | Methanol |

| Sodium Cyanoborohydride (NaBH₃CN) | Water | ||

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | ||

| α-picoline-borane | Neat (solvent-free) |

A significant advantage of reductive amination is its ability to control the degree of alkylation, thus minimizing the formation of the tertiary amine byproduct, a common issue in direct alkylation methods. masterorganicchemistry.com The process is generally high-yielding and tolerates a wide range of functional groups. harvard.edu However, factors such as the steric hindrance of the amine and the electronic properties of the carbonyl compound can influence the reaction's selectivity. jocpr.com

Nucleophilic substitution offers another classical route to secondary amines. This method involves the reaction of an alkyl halide with a primary amine. studymind.co.uk In the context of synthesizing this compound, this could be achieved by reacting cyclohexylmethyl bromide with allylamine, or allyl bromide with cyclohexanemethanamine.

A primary challenge in this approach is overalkylation, where the newly formed secondary amine, being nucleophilic, can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgnih.gov To circumvent this, a large excess of the primary amine is often used to favor the formation of the desired secondary amine. studymind.co.uk

The Gabriel synthesis provides a more controlled alternative for preparing primary amines, which can then be used in subsequent reactions. libretexts.org This method utilizes the phthalimide (B116566) anion as a surrogate for ammonia, which undergoes alkylation followed by hydrolysis to yield the primary amine without the risk of overalkylation. libretexts.orglibretexts.org While effective, this multi-step process can be less atom-economical.

Table 2: Nucleophilic Substitution Reaction Components

| Electrophile | Nucleophile | Potential Byproducts | Control Strategy |

|---|---|---|---|

| Cyclohexylmethyl bromide | Allylamine | (Cyclohexylmethyl)di(prop-2-en-1-yl)amine | Use of excess allylamine |

| Allyl bromide | Cyclohexanemethanamine | Bisthis compound | Use of excess cyclohexanemethanamine |

The choice between reductive amination and nucleophilic substitution often depends on the availability of starting materials, desired purity of the final product, and the need to avoid overalkylation.

Emerging Catalytic Methods for this compound Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of amines, offering improved selectivity, efficiency, and sustainability compared to traditional methods. These emerging strategies are poised to revolutionize the production of complex amines like this compound.

Transition metal-catalyzed hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical approach to amine synthesis. acs.orgacs.org This method can be applied to alkenes, allenes, and alkynes. vtt.fi For the synthesis of this compound, this could conceptually involve the hydroamination of an appropriate unsaturated precursor.

Catalysts based on early transition metals (Groups 3-5, lanthanides) typically operate by activating the amine to form a metal-amido species. vtt.fi In contrast, late transition metal catalysts (e.g., palladium, rhodium, iridium, nickel) often activate the unsaturated C-C bond. acs.orgvtt.fi The choice of catalyst can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. acs.orgnih.gov For instance, titanium-catalyzed hydroamination has been shown to produce anti-Markovnikov products with high efficiency. nih.gov

Hydroaminoalkylation is another powerful transition metal-catalyzed reaction that constructs C-N bonds. acs.org These modern catalytic approaches are continually being developed to address challenges such as catalyst poisoning by nitrogen-containing substrates and control over selectivity. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the formation of chiral amines. nih.gov The synthesis of homoallylic amines, which are valuable intermediates in natural product synthesis, can be achieved through the asymmetric allylation of imines. beilstein-journals.orglboro.ac.uk

This approach typically involves a three-component reaction between an amine, a carbonyl compound, and an allyl nucleophile, catalyzed by a chiral organocatalyst. beilstein-journals.org For instance, chiral phosphoric acids or BINOL-derived catalysts can facilitate the enantioselective allylation of in situ-formed imines. beilstein-journals.org The synthesis of this compound could be envisioned through the organocatalytic reaction of cyclohexanecarboxaldehyde, allylamine, and an allylating agent.

A key advantage of organocatalysis is the ability to generate enantiomerically enriched products, which is of significant interest in medicinal chemistry. researchgate.net The development of highly efficient and selective organocatalytic systems for the synthesis of complex amines remains an active area of research. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve high levels of stereo- and regioselectivity that can be difficult to obtain through purely chemical means. acs.org This approach is particularly valuable for the preparation of optically active amines. nih.gov

One common strategy is the kinetic resolution of racemic amines using enzymes such as lipases or proteases. acs.org For example, a racemic secondary amine can be acylated, and an enzyme can then selectively hydrolyze one enantiomer of the resulting amide or ester, allowing for the separation of the two enantiomers. acs.org This method has been successfully applied to a variety of secondary amines, producing both enantiomers in high optical purity and yield. acs.org

While direct enzymatic synthesis of this compound has not been specifically reported, the principles of chemoenzymatic synthesis could be applied to resolve a racemic mixture of this amine, providing access to its individual enantiomers. This approach offers a practical and economically viable route to chiral amines. acs.org

Synthesis of Stereoisomers and Enantiomerically Enriched this compound

The presence of a stereocenter at the carbon atom attached to the nitrogen, the cyclohexyl group, and the allyl group means that this compound can exist as various stereoisomers. The synthesis of enantiomerically enriched forms of such chiral amines is of significant interest due to their potential applications in pharmaceuticals and as chiral building blocks.

Chiral homoallylic amines are valuable intermediates in the synthesis of various nitrogen-containing natural products and alkaloids. organic-chemistry.org The asymmetric synthesis of these compounds, and by extension this compound, can be achieved through several catalytic enantioselective methods.

One prominent strategy is the asymmetric allylation of imines . This can be accomplished through organocatalysis, which avoids the use of metal catalysts. For instance, chiral Brønsted acids like 3,3'-diaryl-BINOL derivatives have been successfully employed to catalyze the reaction between N-acylimines and allylating agents, affording homoallylic amines with high enantioselectivity. organic-chemistry.org Another approach involves a three-component reaction of an aldehyde (such as cyclohexanecarbaldehyde), an amine (allylamine), and an allyl nucleophile (like allyltrimethylsilane) catalyzed by a chiral disulfonimide. rsc.org This method allows for the direct synthesis of enantioenriched homoallylic amines from readily available starting materials. rsc.org

The Hosomi-Sakurai reaction , a well-established method for carbon-carbon bond formation, can also be rendered asymmetric for the synthesis of chiral homoallylic amines. An organocatalytic enantioselective Hosomi-Sakurai reaction of imines using allyltrimethylsilane (B147118) has been reported, catalyzed by a chiral disulfonimide, to produce Fmoc-protected homoallylic amines. organic-chemistry.org

Microwave-assisted synthesis has also been explored to accelerate these reactions. For example, the asymmetric allylation of in situ-formed imines catalyzed by chiral BINOL derivatives can be efficiently carried out in a microwave reactor, significantly reducing reaction times while maintaining good yields and enantioselectivities. organic-chemistry.org

Table 1: Asymmetric Synthesis Strategies for Chiral Homoallylic Amines

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Allylation of Imines | Chiral 3,3'-Diaryl-BINOL | Metal-free, high enantioselectivity (90-99% ee). | organic-chemistry.org |

| Three-Component Reaction | Chiral Disulfonimide | Uses readily available aldehydes, amines, and allyltrimethylsilane. | rsc.org |

| Asymmetric Hosomi-Sakurai Reaction | Chiral Disulfonimide | Organocatalytic, produces protected homoallylic amines. | organic-chemistry.org |

| Microwave-Assisted Allylation | Chiral BINOL | Reduced reaction times, good yields. | organic-chemistry.org |

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This is achieved by coupling a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. For the synthesis of enantiomerically enriched this compound, a DKR of a suitable precursor, such as a racemic cyclohexylamine (B46788) derivative, could be employed.

A common approach for the DKR of amines is a chemoenzymatic method . This typically involves a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer of the amine, and a metal catalyst, often based on ruthenium or palladium, to racemize the unreacted amine enantiomer in situ. nih.govacs.org This strategy has been successfully applied to a variety of primary amines, transforming them into a single enantiomer of the corresponding amide with high yield and enantioselectivity. acs.org While specific examples for the DKR of this compound are not prevalent in the literature, the principles can be applied to a racemic precursor like 1-cyclohexylmethanamine.

Recent advancements have also introduced photoredox-mediated DKR of amines . This method utilizes a photoredox catalyst in conjunction with an enzyme to achieve the racemization and resolution under mild conditions, offering an alternative to heavy metal catalysts. rsc.orgrsc.org Furthermore, the catalytic kinetic resolution of cyclic secondary amines has been achieved through enantioselective amidation using a combination of an achiral N-heterocyclic carbene catalyst and a chiral hydroxamic acid cocatalyst. nih.gov This approach is particularly relevant for the resolution of cyclic amine structures and could potentially be adapted for cyclohexylamine derivatives.

Table 2: Dynamic Kinetic Resolution Methods for Amines

| Method | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Chemoenzymatic DKR | Lipase (e.g., CALB) + Metal Catalyst (Ru or Pd) | High yield and enantioselectivity for primary amines. | nih.govacs.org |

| Photoenzymatic DKR | Photoredox Catalyst + Enzyme | Mild reaction conditions, avoids heavy metals. | rsc.orgrsc.org |

| Catalytic Kinetic Resolution | N-heterocyclic Carbene + Chiral Hydroxamic Acid | Applicable to cyclic secondary amines. | nih.gov |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by employing greener synthetic routes.

A key green strategy for the synthesis of secondary amines is reductive amination . This method is considered greener than traditional SN2-type alkylations as it avoids the use of potentially genotoxic alkylating agents and can minimize the formation of over-alkylation byproducts. acsgcipr.org The reaction can be performed using more environmentally benign solvents. For instance, reductive amination of aldehydes and ketones has been successfully carried out in greener solvents like ethyl acetate (B1210297) or even water, using nanomicelles to facilitate the reaction. organic-chemistry.orgrsc.orgacsgcipr.org Solvent-free reductive amination has also been reported, further enhancing the green credentials of this method. researchgate.net

Biocatalysis offers a powerful and sustainable alternative for amine synthesis. mdpi.com Enzymes such as transaminases (TAs) and imine reductases (IREDs) can be used to produce chiral amines with high stereoselectivity under mild conditions. rsc.orgmdpi.com A biocatalytic cascade combining an ene-reductase (ERed) and an imine reductase (IRed) can convert α,β-unsaturated ketones into chiral secondary amines with two stereocenters in high purity. acs.org This approach could be adapted for the synthesis of this compound from a suitable unsaturated ketone precursor. The use of a formate (B1220265) dehydrogenase (FDH) for cofactor recycling further improves the atom economy of such biocatalytic processes. acs.org

Atom-economical reactions , which maximize the incorporation of all materials used in the process into the final product, are another cornerstone of green chemistry. Catalytic methods that proceed with high efficiency and generate minimal waste are highly desirable. For example, an oxidation/imine-iminium formation/reduction cascade using a TEMPO-BAIB-HEH-Brønsted acid catalytic system provides a mild and atom-economical route for the N-alkylation of amines with alcohols. organic-chemistry.org

Table 3: Green Chemistry Approaches for Secondary Amine Synthesis

| Approach | Methodology | Green Advantages | Reference |

|---|---|---|---|

| Greener Reductive Amination | Use of greener solvents (e.g., water, ethyl acetate) or solvent-free conditions. | Reduced use of hazardous solvents, improved safety profile. | organic-chemistry.orgrsc.orgacsgcipr.orgresearchgate.net |

| Biocatalysis | Use of enzymes like transaminases (TAs) and imine reductases (IREDs). | High stereoselectivity, mild reaction conditions, renewable catalysts. | rsc.orgmdpi.comacs.org |

| Atom-Economical Reactions | Catalytic cascades (e.g., oxidation/imine-iminium formation/reduction). | Maximized incorporation of starting materials, reduced waste. | organic-chemistry.org |

Reaction Mechanisms and Transformational Pathways of Cyclohexylmethyl Prop 2 En 1 Yl Amine

Amine Reactivity and Nucleophilic Character of (Cyclohexylmethyl)(prop-2-en-1-yl)amine

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character to the molecule. This allows it to readily participate in reactions with a variety of electrophiles. The steric hindrance imposed by the cyclohexylmethyl group can influence the rate and outcome of these reactions compared to less hindered secondary amines.

Alkylation Reactions of the Amine Nitrogen

The nitrogen atom of this compound can be readily alkylated by reacting with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, through a nucleophilic substitution (SN2) mechanism. This reaction leads to the formation of a tertiary amine. The reaction typically proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. Over-alkylation to form a quaternary ammonium (B1175870) salt is possible, particularly with an excess of a reactive alkylating agent like methyl iodide. masterorganicchemistry.com

The general mechanism involves the amine acting as a nucleophile, attacking the alkyl halide, and forming a trialkylammonium salt intermediate. A base, which can be an excess of the starting amine or an added base, then deprotonates the nitrogen to yield the neutral tertiary amine product.

Table 1: Examples of N-Alkylation of Secondary Amines

| Amine Substrate | Alkylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | 2-Phenethyl bromide | N-(2-Phenethyl)piperidine | Al2O3-OK, MeCN, RT, 4h | 80 | amazonaws.com |

| Benzylamine | Benzyl bromide | Dibenzylamine | Al2O3-OK, MeCN, RT, 2h | 85 | amazonaws.com |

Acylation Reactions of the Amine Nitrogen

This compound undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form an N,N-disubstituted amide. researchgate.net This reaction is a nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride). youtube.com These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. libretexts.org

Table 2: Examples of N-Acylation of Secondary Amines

| Amine Substrate | Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various secondary amines | α-Diketones | N-Acylated amines | THF, UV light, RT | Up to 97 | nih.gov |

Formation of Imines and Enamines with Carbonyl Compounds

As a secondary amine, this compound reacts with aldehydes and ketones to form enamines. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org This acid-catalyzed condensation reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion. Since the nitrogen in this intermediate lacks a proton, a proton is removed from an adjacent carbon atom (the α-carbon) to form the final enamine product. chemistrysteps.com The formation of enamines is a reversible process and is often driven to completion by the removal of water. chemistrysteps.com

Table 3: General Scheme for Enamine Formation

| Reactants | Intermediate | Product |

|---|

Alkene Reactivity and Transformations of the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl (allyl) group in this compound contains a carbon-carbon double bond that is susceptible to attack by electrophiles and can participate in various transition metal-catalyzed reactions.

Electrophilic Additions to the Allyl Group

The double bond of the allyl group can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). In the case of HX addition, the reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org The addition of halogens like bromine (Br₂) results in the formation of a vicinal dihalide through a cyclic halonium ion intermediate, which typically leads to anti-addition of the two halogen atoms. masterorganicchemistry.com

Table 4: Examples of Electrophilic Addition to Alkenes

| Alkene Substrate | Reagent | Product Type | Key Intermediate | Regio/Stereochemistry |

|---|---|---|---|---|

| 1,3-Butadiene | HBr | 1,2- and 1,4-addition products | Allylic carbocation | Markovnikov (1,2-product) |

Metathesis Reactions Involving the Allyl Unit

The allyl group of this compound can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. These reactions are catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. harvard.edu

Cross-Metathesis (CM): This involves the reaction of the allyl group with another olefin. For example, reaction with a terminal alkene like styrene (B11656) in the presence of a Grubbs catalyst would lead to a new, substituted alkene product, with the release of ethylene. organic-chemistry.org The success of cross-metathesis with nitrogen-containing substrates can sometimes be challenging due to potential catalyst deactivation by the amine. beilstein-journals.org

Ring-Closing Metathesis (RCM): If the molecule contains a second alkene moiety, an intramolecular ring-closing metathesis can occur to form a cyclic amine. For instance, if the cyclohexylmethyl group were replaced by another allyl group (forming a diallylamine), RCM would lead to the formation of a dihydropyrrole derivative. nih.gov The efficiency of RCM of diallylamines can be enhanced with the use of Lewis acids in conjunction with second-generation Grubbs catalysts.

Table 5: Examples of Olefin Metathesis with Allyl Amines

| Metathesis Type | Substrate(s) | Catalyst | Product Type |

|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs 2nd Gen. | trans-Stilbene (homodimer) |

| Ring-Closing Metathesis | Diallylamines | Grubbs 2nd Gen. | Pyrrolidine derivatives |

Radical Reactions of the Allyl Group

The allyl group in this compound is susceptible to a range of radical-mediated reactions. These transformations are typically initiated by the formation of a radical species, which can then interact with the double bond of the allyl moiety.

One notable reaction is the isomerization of allylic amines to enamines, which can be promoted by thiyl radicals. This process involves two sequential hydrogen atom abstraction steps, leading to a thermodynamically more stable enamine. The subsequent polar addition of a thiol to the enamine can result in the cleavage of the carbon-nitrogen bond, offering a mild, metal-free method for the deallylation of secondary amines nih.gov.

While specific studies on this compound are not prevalent, the general mechanism for such radical-mediated isomerizations can be described as follows:

| Step | Description | Intermediate |

| 1. Initiation | Generation of a thiyl radical (RS•) from a thiol precursor. | RS• |

| 2. Hydrogen Abstraction | The thiyl radical abstracts a hydrogen atom from the carbon adjacent to the nitrogen and the double bond. | Allylic amine radical |

| 3. Isomerization | The resulting radical rearranges. | Enamine radical |

| 4. Hydrogen Donation | The enamine radical abstracts a hydrogen atom from a thiol molecule to form the enamine and regenerate the thiyl radical. | Enamine |

This reactivity highlights the potential for functional group transformations at the allyl position under radical conditions.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic (upon activation) allyl group, makes it a candidate for intramolecular cyclization and rearrangement reactions. These reactions can be triggered by thermal, photochemical, or catalytic means, leading to the formation of new cyclic structures.

Intramolecular Cyclization:

Radical cyclization is a powerful method for the construction of cyclic compounds. In the case of N-allyl amines, a radical can be generated elsewhere in the molecule, which then adds to the double bond of the allyl group. For a molecule like this compound, this would necessitate the introduction of a radical precursor on the cyclohexyl ring or the methyl bridge. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations often being favored.

While direct evidence for the intramolecular cyclization of this compound is scarce in the literature, studies on analogous systems, such as N-allyl propiolamides, demonstrate the feasibility of radical-mediated cyclizations to form lactams researchgate.net. Photochemically induced intramolecular radical cyclizations have also been reported for imines, suggesting that similar transformations could be possible for allylic amines under photochemical conditions researchgate.net.

Rearrangement Pathways:

Allylic amines are known to undergo sigmatropic rearrangements, which are pericyclic reactions involving the concerted reorganization of σ and π bonds. The rsc.orgrsc.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, is a prominent pathway for allylic systems. The Overman rearrangement, for example, involves the rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to provide allylic amines wikipedia.org. While this is a synthetic route to allylic amines rather than a reaction of them, it underscores the propensity of the allylic framework to participate in such concerted rearrangements.

Thermal rearrangements of related N-allyl anilinium salts have been shown to proceed via a 3-aza-Cope rearrangement to yield indoline (B122111) derivatives researchgate.net. This suggests that under thermal or catalytic conditions, this compound could potentially undergo rearrangements, although the specific products would depend on the reaction conditions and the nature of any catalyst employed.

| Reaction Type | Description | Potential Product Type |

| Radical Cyclization | Intramolecular addition of a radical to the allyl double bond. | Nitrogen-containing heterocycles |

| rsc.orgrsc.org-Sigmatropic Rearrangement | Concerted rearrangement of the allyl group. | Isomeric amines |

| Photochemical Cycloaddition | Intramolecular [2+2] cycloaddition. | Bicyclic amine derivatives |

Role of this compound in Amine-Directed Reactions

The secondary amine functionality in this compound can act as a directing group in transition metal-catalyzed reactions. This directing effect arises from the coordination of the nitrogen atom to the metal center, which positions the catalyst to effect a transformation at a specific site within the molecule.

A pertinent example is the amine-directed Mizoroki-Heck arylation of free allylamines. In this reaction, the amine is thought to coordinate to a palladium catalyst, facilitating the arylation of the allyl group. This strategy has been successfully applied to a range of primary, secondary, and tertiary allylamines, demonstrating its generality organic-chemistry.orgoaepublish.com.

The proposed catalytic cycle for a directed Mizoroki-Heck reaction involving an allylic amine is outlined below:

| Step | Description |

| 1. Oxidative Addition | An aryl halide adds to a Pd(0) catalyst. |

| 2. Coordination | The allylic amine coordinates to the Pd(II) complex. |

| 3. Carbopalladation | The aryl group is inserted across the double bond of the allyl group. |

| 4. β-Hydride Elimination | Elimination of a hydride from the β-carbon to regenerate the double bond in a new position and form a Pd-H species. |

| 5. Reductive Elimination | The product is released, and the Pd(0) catalyst is regenerated. |

This directing capability allows for selective functionalization of the allyl moiety, providing a route to more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexylmethyl Prop 2 En 1 Yl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of (Cyclohexylmethyl)(prop-2-en-1-yl)amine in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to assign the signals of all proton and carbon atoms, providing a comprehensive picture of the molecule's framework.

In the ¹H NMR spectrum, the protons of the cyclohexylmethyl group exhibit characteristic signals in the aliphatic region. The protons on the cyclohexyl ring typically appear as a series of overlapping multiplets between approximately 0.8 and 1.8 ppm. The methylene (B1212753) protons adjacent to the nitrogen (the CH₂ group of the cyclohexylmethyl moiety) would be expected to be deshielded due to the inductive effect of the nitrogen atom, appearing further downfield. pressbooks.pub Similarly, the protons of the prop-2-en-1-yl (allyl) group have distinct chemical shifts. The terminal vinyl protons (=CH₂) would likely resonate around 5.0-5.3 ppm, while the internal vinyl proton (-CH=) would appear further downfield, typically in the 5.7-6.0 ppm region. The methylene protons attached to the nitrogen of the allyl group (-NCH₂-) would also be deshielded, with expected signals around 3.2-3.4 ppm. The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. pressbooks.pub

The ¹³C NMR spectrum provides complementary information. The carbons of the cyclohexyl ring would be expected to resonate in the range of 25-40 ppm. The carbon of the methylene bridge (cyclohexyl-CH₂-N) would likely appear around 50-60 ppm. For the allyl group, the terminal sp² carbon (=CH₂) would be expected around 115-120 ppm, and the internal sp² carbon (-CH=) would be found further downfield, around 135-140 ppm. The sp³ carbon of the allyl group attached to the nitrogen (-NCH₂) would also fall in the 50-60 ppm range. organicchemistrydata.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons within the cyclohexyl ring, as well as between the protons of the allyl group. For example, the internal vinyl proton would show correlations to the terminal vinyl protons and the allylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms. ruc.dk Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals (or vice-versa).

A hypothetical table of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| Cyclohexyl H | 0.8 - 1.8 (m) | 25 - 40 | - |

| Cyclohexyl-CH₂-N | ~2.3 (d) | ~58 | Allyl carbons, Cyclohexyl C1 |

| N-H | broad | - | Cyclohexyl-CH₂, Allyl-CH₂ |

| Allyl-CH₂-N | ~3.2 (d) | ~55 | Vinyl carbons, Cyclohexyl-CH₂ |

| =CH- | ~5.8 (m) | ~136 | Allyl-CH₂, =CH₂ |

| =CH₂ | ~5.1 (m) | ~117 | Allyl-CH₂, =CH- |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the determination of the molecular formula.

For this compound (C₁₀H₁₉N), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

The fragmentation of the molecular ion upon electron impact (EI) or other ionization methods provides valuable structural information. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen atom is broken. pressbooks.pub This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the cyclohexyl-CH₂ bond, leading to the loss of a cyclohexyl radical and the formation of an allyliminium ion.

Cleavage of the allyl-CH₂ bond, resulting in the loss of an allyl radical and the formation of a cyclohexylmethyliminium ion.

The relative abundance of these fragment ions in the mass spectrum can provide insights into the relative stability of the resulting radicals and cations.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₁₀H₁₉N]⁺ | 153 |

| [M-C₆H₁₁]⁺ | [CH₂=CH-CH=NH₂]⁺ | 70 |

| [M-C₃H₅]⁺ | [C₆H₁₁-CH=NH₂]⁺ | 112 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

| [C₃H₅]⁺ | Allyl cation | 41 |

Note: This table is predictive and based on general fragmentation patterns of amines.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its different bonds.

The most diagnostic feature for a secondary amine is the N-H stretching vibration, which typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. pressbooks.pub This helps to distinguish it from primary amines, which show two bands in this region, and tertiary amines, which show none.

Other key vibrational modes include:

C-H stretching: The sp³ C-H stretches of the cyclohexyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretches of the vinyl group would be observed just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C stretching: The carbon-carbon double bond of the allyl group would give rise to a stretching vibration in the range of 1640-1680 cm⁻¹.

N-H bending: The in-plane bending vibration of the N-H bond usually appears around 1590-1650 cm⁻¹ and can sometimes overlap with the C=C stretch.

C-N stretching: The stretching vibrations of the carbon-nitrogen single bonds would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H stretch | Secondary amine | 3300 - 3500 |

| sp² C-H stretch | Alkene | 3010 - 3100 |

| sp³ C-H stretch | Alkane | 2850 - 2960 |

| C=C stretch | Alkene | 1640 - 1680 |

| N-H bend | Secondary amine | 1590 - 1650 |

| C-N stretch | Amine | 1000 - 1250 |

Note: This table is predictive and based on characteristic IR absorption frequencies.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the parent compound this compound for X-ray diffraction analysis can be challenging due to its low melting point, the synthesis of solid derivatives offers a viable alternative for studying its three-dimensional structure in the solid state. The formation of salts, such as the hydrochloride or hydrobromide salt, or the creation of a co-crystal with a suitable partner can facilitate crystallization.

An X-ray crystallographic study of a suitable derivative would provide precise information on bond lengths, bond angles, and torsional angles. This would allow for the detailed analysis of the conformation of the cyclohexyl ring (typically a chair conformation), the geometry of the double bond in the allyl group, and the spatial arrangement of the substituents around the nitrogen atom. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the supramolecular architecture in the solid state.

Computational and Theoretical Studies on Cyclohexylmethyl Prop 2 En 1 Yl Amine

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (Cyclohexylmethyl)(prop-2-en-1-yl)amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can provide deep insights into its bonding, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The nitrogen atom, with its lone pair of electrons, is the primary center of nucleophilicity. The natural bond orbital (NBO) analysis reveals the hybridization of the nitrogen, which is expected to be predominantly sp³, consistent with a secondary amine. However, slight pyramidalization changes can be anticipated depending on the steric bulk of the substituents. The electron density is highest around the nitrogen atom and the π-system of the allyl group's double bond.

The frontier molecular orbitals are key to understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atom's lone pair and the π-orbital of the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is generally distributed over the antibonding orbitals of the C-N and C-C sigma bonds, signifying the regions that would accept electrons in a reaction. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.2 D |

Note: These values are illustrative and would be obtained from specific DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is significant due to the multiple rotatable bonds. The cyclohexyl ring can exist in a chair conformation, which is the most stable, or less stable boat and twist-boat conformations. The orientation of the methylene (B1212753) bridge relative to the ring (axial vs. equatorial) further adds to the conformational complexity.

Computational studies on similar molecules, such as N-allylmethylamine, have shown that multiple stable conformers can exist due to the rotation around the C-N and C-C single bonds of the allyl group. nih.gov For this compound, the potential energy surface (PES) would be complex, with several local minima corresponding to different stable conformations. These conformers differ in the dihedral angles around the N-CH₂ (allyl), C-C=C (allyl), and N-CH₂ (cyclohexyl) bonds.

The relative energies of these conformers are determined by a delicate balance of steric hindrance and hyperconjugative interactions. For instance, allylic strain, a type of steric repulsion between substituents on the allyl group, can influence the preferred conformation. nih.gov The bulky cyclohexylmethyl group will sterically interact with the allyl group, leading to certain conformations being more energetically favorable.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C=C-C-N) | Dihedral Angle (C-C-N-CH₂) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~120° (gauche) | ~180° (trans) | 0.00 |

| 2 | ~0° (cis) | ~180° (trans) | 1.5 |

| 3 | ~120° (gauche) | ~60° (gauche) | 2.1 |

Note: These values are hypothetical and represent a simplified energy landscape.

Reaction Mechanism Elucidation and Transition State Calculations for this compound Reactions

The reactivity of this compound is dominated by the nucleophilic nitrogen atom and the π-bond of the allyl group. Computational chemistry can be employed to elucidate the mechanisms of its reactions, such as electrophilic additions to the double bond or alkylation at the nitrogen.

For an electrophilic addition reaction, for instance with a protic acid like HCl, the reaction would likely proceed via a two-step mechanism. The initial step involves the attack of the π-electrons of the double bond on the electrophile (H⁺), leading to the formation of a carbocation intermediate. The position of the proton addition (following Markovnikov's or anti-Markovnikov's rule) can be predicted by calculating the relative stabilities of the possible carbocation intermediates. The more stable secondary carbocation would be favored. The subsequent step involves the nucleophilic attack of the chloride ion on the carbocation to form the final product.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions can be invaluable for the characterization and identification of the molecule.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. For this compound, distinct signals would be predicted for the protons and carbons of the cyclohexyl ring, the methylene bridge, and the allyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=C (terminal) | ~117 |

| C=C (internal) | ~135 |

| N-CH₂ (allyl) | ~55 |

| N-CH₂ (cyclohexyl) | ~60 |

| CH (cyclohexyl) | ~38 |

Note: These are representative values and would be refined by actual calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum would show characteristic peaks for the N-H stretch (if protonated), C-H stretches (aliphatic and vinylic), C=C stretch of the allyl group, and various bending and rocking vibrations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent environment. By simulating the motion of the molecule and the surrounding solvent molecules over time, insights into solvation, conformational dynamics, and transport properties can be gained.

In an aqueous solution, the nitrogen atom of the amine can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. MD simulations can reveal the structure and stability of the solvation shell around the molecule. The hydrophobic cyclohexyl group and the allyl chain will also influence the local water structure.

MD simulations are also instrumental in exploring the conformational landscape in solution. The presence of a solvent can alter the relative energies of different conformers compared to the gas phase due to solute-solvent interactions. The simulations can track the transitions between different conformational states, providing information on the flexibility of the molecule and the timescales of these conformational changes. This is particularly relevant for understanding how the molecule might interact with other molecules, such as in a biological system. researchgate.net

Applications of Cyclohexylmethyl Prop 2 En 1 Yl Amine As a Building Block and Intermediate in Organic Synthesis

Utilization in the Construction of Complex Nitrogen-Containing Molecules

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. researchgate.netgoogle.com The dual functionality of (Cyclohexylmethyl)(prop-2-en-1-yl)amine makes it a promising precursor for the synthesis of such complex molecules. The secondary amine can readily participate in reactions to form C-N bonds, while the allyl group's double bond is amenable to a wide array of chemical transformations.

For instance, the allyl group can undergo reactions such as hydroamination, cyclization, and metathesis to construct various ring systems. organic-chemistry.org Transition-metal-catalyzed reactions, in particular, offer a powerful means to achieve these transformations with high efficiency and selectivity. mdpi.com The cyclohexylmethyl group, with its significant steric bulk, can influence the stereochemical outcome of these reactions, potentially directing the formation of specific isomers.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents/Catalysts | Potential Product |

| Intramolecular Hydroamination | Metal catalysts (e.g., Au, Pd) | Substituted piperidines |

| Aza-Diels-Alder Reaction | Lewis acids | Tetrahydropyridines |

| Ring-Closing Metathesis | Grubbs or Schrock catalysts | Macrocyclic amines |

| Radical Cyclization | Radical initiators | Pyrrolidines |

While direct examples involving this compound are scarce, the general methodologies for the synthesis of nitrogen-containing heterocycles from aminoalkenes are well-established. organic-chemistry.org

Role as a Chiral Auxiliary or Ligand Precursor in Catalysis

The development of chiral ligands and auxiliaries is crucial for asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. wikipedia.org this compound, if resolved into its enantiomers, could serve as a precursor to chiral ligands. The nitrogen atom can coordinate to a metal center, and the bulky cyclohexylmethyl group can create a specific chiral environment around the metal, influencing the stereoselectivity of a catalyzed reaction. wikipedia.org

Table 2: Potential Ligand Architectures from this compound

| Modification of Allyl Group | Resulting Ligand Type | Potential Catalytic Application |

| Epoxidation and ring-opening | Amino-diol ligand | Asymmetric dihydroxylation |

| Hydroformylation | Amino-aldehyde ligand | Enantioselective hydrogenation |

| Heck reaction | Functionalized amino-alkene | Asymmetric C-C bond formation |

The synthesis of N-substituted allylic amines is an active area of research, with methods available to produce these compounds in chiral, non-racemic forms. google.comlouisiana.edu

Precursor for Advanced Polyamine Structures

Polyamines are a class of organic compounds with two or more primary amino groups that play important roles in cellular physiology and are targets for drug development. researchgate.nettandfonline.com Synthetic polyamines and their derivatives are investigated for various therapeutic applications. nih.gov The structure of this compound provides a scaffold that can be elaborated into more complex polyamine structures.

The secondary amine can be a starting point for chain extension through reactions like Michael addition or alkylation. The allyl group can be converted into a primary amine through a sequence of reactions, such as hydroboration-oxidation followed by amination, thereby creating a diamine. This resulting diamine could then be further elaborated. The synthesis of polyamine derivatives often involves the strategic use of protecting groups and controlled alkylation or acylation steps. nih.gov

Integration into Scaffold Synthesis for Materials Science Research (e.g., Polymers, Sensors)

The unique combination of a bulky, aliphatic group and a reactive double bond makes this compound a candidate for incorporation into functional materials. In polymer science, the allyl group can participate in polymerization reactions. For instance, radical polymerization of allylamine (B125299) derivatives can lead to polymers with pendant amine functionalities. rsc.org These functionalities can then be used to modify the polymer's properties or for post-polymerization modifications.

The amine group can also be used to functionalize surfaces or nanoparticles. For example, it can react with surface-bound epoxy or carboxylic acid groups on materials like graphene oxide to covalently attach the molecule. researchgate.net The cyclohexyl group would then impart a hydrophobic character to the surface.

In the context of sensors, the amine group can act as a binding site for specific analytes. The incorporation of this amine into a polymer matrix or onto a sensor surface could lead to materials that exhibit a detectable response upon binding. researchgate.net The development of functional materials through the strategic functionalization of polymers and surfaces is a rapidly growing field. jhu.edu

Synthesis and Reactivity of Derivatives and Analogues of Cyclohexylmethyl Prop 2 En 1 Yl Amine

Systematic Modification of the Cyclohexylmethyl Moiety

Systematic modification of the cyclohexylmethyl moiety in (Cyclohexylmethyl)(prop-2-en-1-yl)amine allows for the exploration of structure-activity relationships by introducing various substituents onto the cyclohexane (B81311) ring. While direct functionalization of the saturated carbocycle can be challenging, several synthetic strategies can be employed, primarily through the use of appropriately substituted cyclohexanone (B45756) precursors.

One common approach involves the reductive amination of substituted cyclohexanones with allylamine (B125299). This method allows for the introduction of functional groups at various positions on the cyclohexyl ring prior to the formation of the amine. For example, 4-substituted cyclohexanones can be used to generate derivatives with substituents at a position electronically and sterically distinct from the amine.

A plausible reaction scheme for the synthesis of such analogues is depicted below:

Scheme 1: Synthesis of substituted this compound derivatives via reductive amination.

(Note: This is a representative scheme. R can represent a variety of functional groups such as alkyl, aryl, or alkoxy.)

(Note: This is a representative scheme. R can represent a variety of functional groups such as alkyl, aryl, or alkoxy.)

Furthermore, the synthesis of anilines and indoles from cyclohexanones using a Pd/C–ethylene system has been reported, which could be adapted to generate aromatic analogues of the cyclohexylmethyl group. bohrium.com This transformation proceeds via a hydrogen transfer mechanism and tolerates a variety of substitutions on the cyclohexanone ring. bohrium.com

Table 1: Examples of Substituted Cyclohexanone Precursors for the Synthesis of this compound Analogues

| Precursor | Potential Derivative |

| 4-Methylcyclohexanone | (4-Methylcyclohexylmethyl)(prop-2-en-1-yl)amine |

| 4-Phenylcyclohexanone | (4-Phenylcyclohexylmethyl)(prop-2-en-1-yl)amine |

| 4-Methoxycyclohexanone | (4-Methoxycyclohexylmethyl)(prop-2-en-1-yl)amine |

Chemical Transformations of the Prop-2-en-1-yl Group

The prop-2-en-1-yl (allyl) group is a highly versatile functional handle that can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Epoxidation: The double bond of the allyl group can be readily epoxidized to form the corresponding oxirane. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups. For cyclic allylic and homoallylic amines, ammonium-directed epoxidation can provide high diastereoselectivity. researchgate.netrsc.org

Scheme 2: Epoxidation of this compound.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal alkene provides a route to the corresponding primary alcohol with anti-Markovnikov regioselectivity. This two-step process typically involves the reaction with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in the presence of a base.

Scheme 3: Hydroboration-Oxidation of this compound.

Heck Reaction: The allyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, allowing for the introduction of aromatic or vinylic substituents. This reaction provides a powerful method for C-C bond formation.

Table 2: Potential Transformations of the Prop-2-en-1-yl Group

| Reaction | Reagents | Product Functional Group |

| Epoxidation | mCPBA | Oxirane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Heck Reaction | Ar-X, Pd catalyst, base | Substituted Alkene |

| Dihydroxylation | OsO₄, NMO | Diol |

Alterations of the Amine Functionality (e.g., Tertiary Amines, Amides)

The secondary amine functionality of this compound is readily amenable to further substitution, leading to the formation of tertiary amines and amides.

Synthesis of Tertiary Amines: Tertiary amines can be synthesized through N-alkylation or reductive amination. Direct alkylation with an alkyl halide can lead to the desired tertiary amine. Alternatively, reductive amination with an aldehyde or ketone provides a versatile method for introducing a wide range of substituents.

Scheme 4: Synthesis of a tertiary amine derivative via N-alkylation.

Synthesis of Amides: Amides can be prepared by the acylation of the secondary amine with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. Alternatively, direct coupling of a carboxylic acid with the amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common and efficient method. mdpi.com

Scheme 5: Synthesis of an amide derivative via acylation.

The synthesis of N-acylsulfenamides from amides and N-thiosuccinimides has also been reported as a robust method for creating N-S bonds. nih.gov

Table 3: Reagents for the Alteration of the Amine Functionality

| Desired Derivative | Reagent Type | Example Reagent |

| Tertiary Amine | Alkyl Halide | Methyl Iodide |

| Tertiary Amine | Aldehyde/Ketone (Reductive Amination) | Acetone, NaBH₃CN |

| Amide | Acyl Chloride | Acetyl Chloride |

| Amide | Carboxylic Acid (Coupling) | Benzoic Acid, EDC |

Synthesis of Stereoisomeric and Chiral Derivatives

The synthesis of stereoisomeric and chiral derivatives of this compound can be achieved through various asymmetric synthetic strategies. The presence of potential stereocenters in both the cyclohexyl ring and in substituents introduced through modification of the allyl group offers opportunities for creating complex stereostructures.

Use of Chiral Precursors: A straightforward approach to obtaining chiral derivatives is to start with enantiomerically pure precursors. For example, the use of a chiral substituted cyclohexanone in the initial reductive amination would lead to a diastereomeric mixture of products that could potentially be separated. Chiral cyclohexane diamine derivatives are known to be versatile in asymmetric synthesis and catalysis. myuchem.com

Asymmetric Transformations: Asymmetric versions of the reactions described in the previous sections can be employed. For example, diastereoselective epoxidation of the allyl group can be achieved by using chiral directing groups or catalysts. rsc.orgorganic-chemistry.orgnih.gov The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols, and similar principles can be applied to allylic amines.

Furthermore, the synthesis of chiral homoallylic amines through reactions of allylborons with imines catalyzed by chiral NHC–Cu complexes has been reported and could be adapted for this system. nih.gov

Resolution of Racemates: In cases where a racemic mixture of a derivative is synthesized, chiral resolution techniques such as fractional crystallization with a chiral resolving agent or chiral chromatography can be employed to separate the enantiomers.

Table 4: Strategies for the Synthesis of Chiral Derivatives

| Strategy | Description |

| Chiral Precursors | Use of enantiomerically pure starting materials, such as a chiral cyclohexanone derivative. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in reactions such as epoxidation or hydrogenation. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. |

Future Research Directions and Unexplored Avenues for Cyclohexylmethyl Prop 2 En 1 Yl Amine

Development of Novel Catalytic Transformations Involving (Cyclohexylmethyl)(prop-2-en-1-yl)amine

The structure of this compound, featuring both a secondary amine and an alkene, makes it a candidate for several catalytic applications, either as a ligand or a substrate.

As a Ligand: The nitrogen atom's lone pair could coordinate to transition metals. Future research could explore its use as a ligand in catalytic processes. The sterically demanding cyclohexylmethyl group could influence the stereoselectivity of catalytic reactions. A key research question would be how the electronic properties of the allyl group affect the coordination chemistry compared to simple dialkylamines.

As a Substrate: The allylic C-H bonds and the C=C double bond are prime targets for catalytic functionalization. Research into palladium-catalyzed processes, such as directed C-H activation, could be a fruitful area. nih.gov Challenges in controlling selectivity between C-H activation and competing Heck-type reactions on the alkene would need to be addressed. nih.gov Furthermore, cobalt-catalyzed isomerization of the N-allyl group to the corresponding enamine could be explored, creating a synthetically useful intermediate. chemrxiv.org

Table 1: Potential Catalytic Reactions for Investigation

| Reaction Type | Role of the Amine | Potential Catalyst | Research Goal |

| Asymmetric Hydrogenation | Ligand | Rhodium, Iridium | To create chiral catalysts for enantioselective synthesis. |

| C-H Arylation | Substrate | Palladium | To selectively functionalize the allylic position. |

| Isomerization | Substrate | Cobalt, Ruthenium | To synthesize the corresponding N-(1-propenyl) enamine for use in heterocycle synthesis. |

Mechanistic Investigations of Currently Known Reactions

As there are no well-documented reactions specific to this compound, this section remains entirely speculative. The first step would be to establish reliable synthetic routes to the compound itself. One general approach could be the reductive amination of cyclohexanecarboxaldehyde (B41370) with allylamine (B125299). libretexts.org Another possibility involves the nucleophilic substitution of a cyclohexylmethyl halide with allylamine. libretexts.org

Once synthesized, mechanistic studies on its fundamental reactions would be necessary. For instance, in any catalytic C-H activation, it would be crucial to investigate the cyclometalation step and the factors preventing catalyst decomposition, which can be an issue with unprotected allylamines. nih.gov

Exploration of Supramolecular Interactions and Self-Assembly Based on Amine Functionality

Supramolecular assemblies are organized structures formed through non-covalent interactions. numberanalytics.comlibretexts.org The secondary amine group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (lone pair).

Future research could investigate if this molecule can form predictable supramolecular structures, such as chains or networks, in the solid state. libretexts.org The interplay between the hydrogen bonding of the amine and potential weak interactions from the cyclohexyl and allyl groups would be a key area of study. The formation of host-guest complexes, where the amine might bind to a suitable host molecule, is another unexplored possibility. libretexts.orgnih.gov

Theoretical Studies on Excited States and Photochemical Behavior

The photochemistry of simple aliphatic allylamines has been studied, revealing pathways that can lead to the formation of aziridines. acs.orgacs.org Theoretical studies, using computational methods, could predict the excited state behavior of this compound. Such studies would aim to understand how the cyclohexylmethyl group might influence the photochemical reaction pathways compared to simpler allylamines. General research on the photochemistry of amines indicates that processes like N-H bond cleavage and proton transfer are possible. researchgate.net Computational models could help determine the most likely photochemical transformations for this specific structure.

Design of New Synthetic Methodologies Utilizing its Unique Structural Features

The bifunctional nature of this compound could be exploited in the design of new synthetic methods.

Tandem Reactions: A research program could aim to develop one-pot reactions where both the amine and the alkene participate. For example, an initial hydroformylation of the alkene followed by an intramolecular cyclization with the amine could potentially lead to novel heterocyclic scaffolds.

As a Building Block: The compound could serve as a versatile building block. For example, the allylamine structural motif is found in some antifungal agents. researchgate.net Future work could explore modifications of this compound to synthesize analogs with potential biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Cyclohexylmethyl)(prop-2-en-1-yl)amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation of cyclohexylmethylamine with prop-2-en-1-yl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux conditions. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions like over-alkylation. Monitoring via TLC or GC-MS ensures intermediate purity .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allylic protons at δ 5.0–5.5 ppm, cyclohexyl CH₂ at δ 1.0–2.0 ppm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) verification.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. What are the key reactivity features of this compound in organic synthesis?

- Reactivity Profile :

- Cycloadditions : The prop-2-en-1-yl group participates in [3+2] cycloadditions with nitriles or azides under Cu(I) catalysis.

- Alkylation/Reduction : The cyclohexylmethyl group can undergo further alkylation or catalytic hydrogenation to modify steric bulk .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Crystallographic Approach :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

- Validation : Check R-factor convergence (<5%) and residual electron density maps using WinGX/ORTEP .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic analyses of this compound?

- Case Study : If NMR suggests a planar allyl group but crystallography shows torsional strain, employ DFT calculations (B3LYP/6-31G*) to compare energy-minimized conformers. Cross-validate with IR spectroscopy for bond angle consistency .

Q. How does the compound’s dual alkyne/alkene functionality influence its application in polymer science?

- Experimental Design :

- Step-Growth Polymerization : Co-polymerize with diols via thiol-ene "click" chemistry (UV initiation, 365 nm).

- Characterization : GPC for molecular weight distribution; DSC for Tg analysis.

- Comparison : Contrast with phenylpropargylamine (lacking alkene) to assess crosslinking efficiency .

Q. What in vitro assays are suitable for evaluating its potential as a monoamine oxidase (MAO) inhibitor?

- Pharmacological Protocol :

- Enzyme Inhibition : Incubate with recombinant MAO-A/MAO-B and kynuramine substrate; measure absorbance at 316 nm.

- Selectivity : Compare IC₅₀ values against reference inhibitors (e.g., clorgyline for MAO-A).

- Structural Analogues : Test cinnamylamine derivatives to isolate alkene vs. cyclohexyl contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.